5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)
CAS No.:
Cat. No.: VC16796946
Molecular Formula: C21H12O6S3
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H12O6S3 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | 5-[3,5-bis(5-carboxythiophen-2-yl)phenyl]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H12O6S3/c22-19(23)16-4-1-13(28-16)10-7-11(14-2-5-17(29-14)20(24)25)9-12(8-10)15-3-6-18(30-15)21(26)27/h1-9H,(H,22,23)(H,24,25)(H,26,27) |
| Standard InChI Key | MOYDDYMFUPDQFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC=C(S3)C(=O)O)C4=CC=C(S4)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) is C<sub>21</sub>H<sub>12</sub>O<sub>6</sub>S<sub>3</sub>, with a molecular weight of 456.51 g/mol . The IUPAC name, 5-[3,5-bis(5-carboxythiophen-2-yl)phenyl]thiophene-2-carboxylic acid, reflects its star-shaped topology, where a benzene ring serves as the central hub connecting three thiophene moieties, each terminated by a carboxylic acid group.
Structural Features
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Aromatic Core: The benzene ring provides structural rigidity and π-conjugation, enhancing electronic delocalization.
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Thiophene Linkers: Each thiophene ring introduces sulfur heteroatoms, contributing to electron-rich characteristics and facilitating charge transport.
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Carboxylic Acid Functionalization: The terminal -COOH groups enable hydrogen bonding, coordination with metal ions, and participation in condensation reactions.
The compound’s canonical SMILES string, C1=C(SC(=C1)C(=O)O)C2=CC(=CC(=C2)C3=CC=C(S3)C(=O)O)C4=CC=C(S4)C(=O)O, underscores its symmetrical arrangement. X-ray crystallography data, though not explicitly available in the cited sources, would likely reveal planar geometry due to extended conjugation.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1442006-75-8 |
| Molecular Formula | C<sub>21</sub>H<sub>12</sub>O<sub>6</sub>S<sub>3</sub> |
| Molecular Weight | 456.51 g/mol |
| Purity | >97% |
| Storage Conditions | 2–8°C, sealed in dry conditions |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically begins with 1,3,5-tri(thiophen-2-yl)benzene as a precursor. Carboxylation is achieved using reagents such as carbon dioxide under high-pressure conditions or via Grignard reactions followed by acidic workup. An alternative route involves the Vilsmeier–Haack reaction, where a tris-thiophene derivative undergoes formylation using phosphorus oxychloride (POCl<sub>3</sub>) and dimethylformamide (DMF), yielding a tri-aldehyde intermediate. Subsequent oxidation of the aldehyde groups to carboxylic acids—using agents like potassium permanganate (KMnO<sub>4</sub>) or Jones reagent—completes the synthesis .
Critical Reaction Parameters:
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Solvent: Dry benzene or DMF for carboxylation.
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Catalysts: n-Butyllithium (n-BuLi) enhances reactivity in formylation reactions .
Industrial Production Challenges
Scaling up synthesis requires optimizing yields and minimizing costs. Continuous flow reactors have been proposed to improve reaction control, while advanced purification techniques (e.g., chromatography or crystallization) ensure high purity. Industrial applications demand batch-to-batch consistency, necessitating rigorous quality control protocols.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three key sites:
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Carboxylic Acid Groups: Participate in esterification, amidation, and salt formation.
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Thiophene Rings: Susceptible to electrophilic substitution (e.g., halogenation, nitration).
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Aromatic Core: May undergo Friedel-Crafts alkylation or acylation under acidic conditions.
Oxidation and Reduction Pathways
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Oxidation: Thiophene rings can be oxidized to sulfoxides (using H<sub>2</sub>O<sub>2</sub>) or sulfones (with KMnO<sub>4</sub>), altering electronic properties.
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Reduction: Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces -COOH groups to -CH<sub>2</sub>OH, enabling derivatization into alcohols.
Applications in Advanced Materials
Conducting Polymers
The compound serves as a monomer in polycondensation reactions to produce thiophene-based conjugated polymers. These materials exhibit high charge carrier mobility, making them suitable for:
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Organic field-effect transistors (OFETs).
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Photovoltaic cells (e.g., bulk heterojunction solar cells).
Metal-Organic Frameworks (MOFs)
Carboxylic acid groups coordinate with metal ions (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) to form MOFs with tunable porosity. Applications include gas storage (H<sub>2</sub>, CO<sub>2</sub>) and heterogeneous catalysis.
Supramolecular Assemblies
Hydrogen bonding between -COOH groups facilitates the self-assembly of nanostructures, such as gels or vesicles, for drug delivery systems.
Comparison with Related Compounds
Table 2: Structural and Functional Comparison
| Compound | Functional Groups | Key Applications |
|---|---|---|
| 5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) | -COOH, thiophene | Polymers, MOFs |
| 5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde) | -CHO, thiophene | Fluorescent sensors |
| 1,3,5-Benzenetricarbonyl trichloride | -COCl | Polymer crosslinking |
The carboxylic acid derivative stands out for its dual capacity for covalent bonding (via -COOH) and non-covalent interactions (hydrogen bonding), offering greater versatility than aldehyde or acyl chloride analogs.
Future Research Directions
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Enhanced Synthetic Routes: Developing catalytic methods to improve carboxylation yields.
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Biomedical Exploration: Investigating biocompatibility for drug delivery applications.
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Energy Storage: Testing MOFs derived from this compound for supercapacitor performance.
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